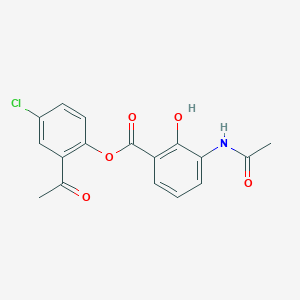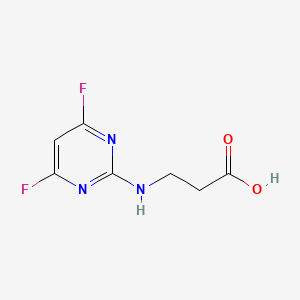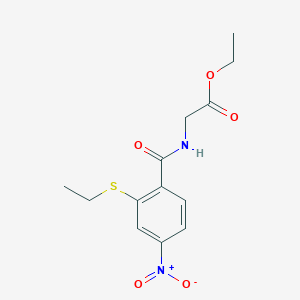![molecular formula C18H13FN8O5 B15006940 4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)
4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxadiazolopyrazine ring, and a nitrophenol moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the oxadiazolopyrazine ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like hydrazine and nitrous acid.
Introduction of the fluorophenyl group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenylamine is reacted with the oxadiazolopyrazine intermediate.
Formation of the hydrazinylidene linkage: This step involves the condensation of the fluorophenyl-substituted oxadiazolopyrazine with a hydrazine derivative.
Attachment of the nitrophenol moiety: This final step involves the coupling of the hydrazinylidene intermediate with a nitrophenol derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Z)-(2-{6-[(2-chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol
- 4-[(Z)-(2-{6-[(2-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol
Uniqueness
The presence of the fluorophenyl group in 4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it unique compared to its chloro- and bromo-substituted counterparts.
Eigenschaften
Molekularformel |
C18H13FN8O5 |
|---|---|
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
4-[(Z)-[[6-(2-fluoroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C18H13FN8O5/c1-31-13-7-9(6-12(14(13)28)27(29)30)8-20-24-16-15(21-11-5-3-2-4-10(11)19)22-17-18(23-16)26-32-25-17/h2-8,28H,1H3,(H,21,22,25)(H,23,24,26)/b20-8- |
InChI-Schlüssel |
GENGETSYCDWJLC-ZBKNUEDVSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F |
Kanonische SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=NC3=NON=C3N=C2NC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Adamantan-1-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B15006867.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)
![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)


![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B15006929.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)

![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)

